2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETIC ACID
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Overview
Description
2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETIC ACID is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Another approach is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACIDIC ACID may involve large-scale Fischer indole synthesis or Suzuki–Miyaura coupling reactions. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired production scale.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to a range of biological effects. For example, indole derivatives are known to bind to serotonin receptors, which can modulate neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETIC ACID is unique due to its specific structural features, including the 2-methylpropyl group and the oxyacetic acid moiety. These features may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2-[1-(2-methylpropyl)indol-4-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(2)8-15-7-6-11-12(15)4-3-5-13(11)18-9-14(16)17/h3-7,10H,8-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTQEYLSGDBJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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